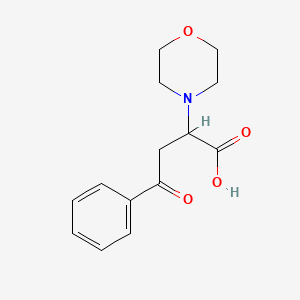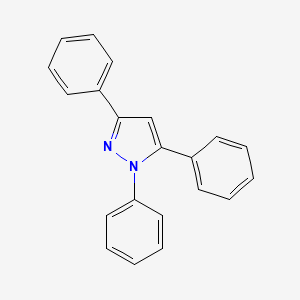![molecular formula C20H16N2O4 B3049810 [4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate CAS No. 22095-98-3](/img/structure/B3049810.png)
[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate
概要
説明
[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate: is an organic compound with the molecular formula C20H16N2O4 and a molecular weight of 348.35 g/mol . This compound is known for its aromatic diamine structure, which exhibits significant heat and mechanical resistance . It is commonly used in polyamide and polyimide applications .
作用機序
Target of Action
It is known to be used in polyamide and polyimide applications , suggesting that it may interact with these polymers or their precursors.
Mode of Action
It is known to exhibit heat and mechanical resistance , which could influence its interactions with its targets.
Biochemical Pathways
Given its use in polyamide and polyimide applications , it may be involved in the synthesis or modification of these polymers.
Pharmacokinetics
It is slightly soluble in water and soluble in organic solvents such as ethanol and ether , which could influence its bioavailability.
Result of Action
It is known to impart transparency, flexibility, and high strength in polymer . It also offers high thermal stability, good chemical resistance, and stable mechanical properties .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it should be handled under well-ventilated laboratory conditions to avoid inhalation of its dust . It also has sensitizing and irritating properties, necessitating the use of personal protective equipment during handling .
生化学分析
Biochemical Properties
[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of polyamides and polyimides . These interactions are primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can act as a substrate for certain esterases, leading to its hydrolysis and subsequent participation in various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Studies have shown that prolonged exposure to this compound can lead to long-term changes in cellular function, including alterations in cell growth and differentiation . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as enhancing certain metabolic processes or providing protective effects against stress . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . These adverse effects are often associated with the compound’s ability to interfere with critical biochemical pathways and cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by esterases, leading to the formation of various metabolites that participate in different biochemical reactions . The compound can also influence metabolic flux by altering the activity of key enzymes involved in the synthesis and degradation of important biomolecules . These interactions can result in changes in the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as its localization within the cell can determine its interactions with target biomolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by specific targeting signals and post-translational modifications that direct the compound to particular organelles. The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in distinct cellular environments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate typically involves organic synthesis pathways. One common method includes the reaction of 1,4-benzenediol with 4-nitrobenzoyl chloride to form 1,4-benzenediol, 1,4-bis(4-nitrobenzoate) . This intermediate is then reduced to form the target compound .
Industrial Production Methods: Industrial production of this compound involves multi-step reactions and the use of various reagents. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like or .
Reduction: Reduction reactions can be performed using in the presence of a or other reducing agents like .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: The primary product is the reduced form of the compound, often with hydrogen atoms added to the aromatic rings.
Substitution: Substituted aromatic compounds with different functional groups replacing the amino groups.
科学的研究の応用
Chemistry: In chemistry, [4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate is used as a building block for the synthesis of more complex molecules. Its aromatic diamine structure makes it valuable in the production of polyamides and polyimides .
Biology: The compound’s ability to form stable complexes with various biomolecules makes it useful in biological research, particularly in the study of enzyme interactions and protein binding .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes .
Industry: Industrially, the compound is used in the production of high-performance polymers, coatings, and adhesives. Its heat and mechanical resistance properties make it suitable for applications in electronics and aerospace .
類似化合物との比較
- 1,4-Benzenediol, 1,4-bis(4-aminobenzoate)
- Benzene-1,4-diyl bis(4-aminobenzoate)
- 1,4-Phenylene bis(4-aminobenzoate)
Uniqueness: What sets [4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate apart from similar compounds is its specific combination of heat and mechanical resistance, making it particularly valuable in high-performance applications such as polyamide and polyimide production . Additionally, its ability to form stable complexes with biomolecules enhances its utility in biological and medical research .
特性
IUPAC Name |
[4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-15-5-1-13(2-6-15)19(23)25-17-9-11-18(12-10-17)26-20(24)14-3-7-16(22)8-4-14/h1-12H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXWISWMBLVKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314669 | |
| Record name | [4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22095-98-3 | |
| Record name | NSC287082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride](/img/structure/B3049731.png)



![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride](/img/structure/B3049738.png)
![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)






